molecular formula C14H20 B1368566 3-(4-n-Butylphenyl)-2-methyl-1-propene CAS No. 852336-30-2

3-(4-n-Butylphenyl)-2-methyl-1-propene

Cat. No. B1368566
M. Wt: 188.31 g/mol
InChI Key: JILCNUQNGAGEAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a series of β-tetra(phenylethynyl/4′-methoxyphenyl/4′-carboxymethylesterphenyl)-meso-tetra(4′-n-butylphenyl)porphyrins and their metal complexes has been reported. The process involves single-crystal XRD analysis which shows interesting structural and intermolecular interactions in the solid state, and electrochemical redox properties show an anodic shift in redox potentials relative to their corresponding MTPPs (metallotetraphenylporphyrins) .

Scientific Research Applications

Electrochemical Synthesis and Applications

  • Electrochemical synthesis of carboxylic acids: The electrochemical reductive coupling reactions between alkenes and CO2 in an undivided electrochemical cell can create compounds like 3-butenoic acid and 3-pentenoic acid from alkenes like propene and 1-butene (Bringmann & Dinjus, 2001).

Polymerization and Material Synthesis

  • Polymerization of propene: Ultrarigid Indenyl-based Hafnocene Complexes are used for the highly isoselective polymerization of propene, resulting in high molecular weight isotactic polypropylene (Machat, Lanzinger, Pöthig, & Rieger, 2017).

Kinetic Studies and Chemical Reactions

  • Rate measurements of reactions with atomic chlorine: Kinetic studies have been conducted on reactions of unsaturated alcohols with atomic chlorine, including compounds like 2-propene-1-ol (Rodríguez et al., 2007).
  • Gas-phase reaction kinetics: The kinetics of the gas-phase reaction of some unsaturated alcohols, like 2-methyl-3-buten-2-ol, with nitrate radicals have been determined, providing insights into atmospheric chemistry processes (Noda, Nyman, & Langer, 2002).

Synthetic Chemistry and Applications

  • Synthesis of phosphaallenes: Methods have been developed for synthesizing phosphaallenes from compounds like 2-bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, providing new pathways in organic chemistry (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).
  • Energy level alignment studies: Research into energy level alignment of materials like poly(3-hexylthiophene) shows the influence of conductive substrates and blend films, relevant in the field of materials science and engineering (Xu, Chen, Chen, Li, & Yang, 2009).

properties

IUPAC Name

1-butyl-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-4-5-6-13-7-9-14(10-8-13)11-12(2)3/h7-10H,2,4-6,11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILCNUQNGAGEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641218
Record name 1-Butyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-n-Butylphenyl)-2-methyl-1-propene

CAS RN

852336-30-2
Record name 1-Butyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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